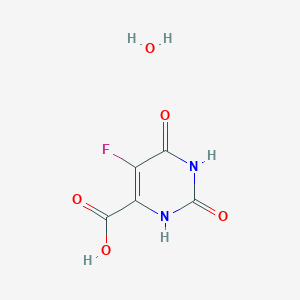

Ácido 5-fluoroorótico monohidratado

Descripción general

Descripción

5-Fluoroorotic acid monohydrate is a fluorinated derivative of orotic acid, a pyrimidine precursor. It is primarily used in yeast genetics to select for the absence of the URA3 gene, which encodes the enzyme responsible for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite . This compound has also found applications in diatom selection and various other genetic studies .

Aplicaciones Científicas De Investigación

5-Fluoroorotic acid monohydrate has a wide range of applications in scientific research:

Yeast Genetics: It is used to select for the absence of the URA3 gene in yeast, facilitating genetic studies and the construction of yeast hybrid libraries.

Diatom Selection: The compound is employed in the selection of diatoms, aiding in the study of these microorganisms.

Molecular Biology: It is used in various molecular biology techniques, including gene knockout studies and the selection of uracil auxotrophs.

Biochemistry: The compound is utilized in the study of enzyme activities and metabolic pathways involving pyrimidine biosynthesis.

Mecanismo De Acción

Target of Action

The primary target of 5-Fluoroorotic acid monohydrate is the URA3 gene . This gene encodes the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) , which plays a crucial role in the synthesis of pyrimidines .

Mode of Action

5-Fluoroorotic acid monohydrate interacts with its target by being converted into fluoroorotidine monophosphate . This compound is then decarboxylated to form 5-fluorouridine monophosphate . The presence of the URA3 gene allows for the conversion of 5-Fluoroorotic acid into the toxic metabolite 5-fluorouracil .

Biochemical Pathways

The biochemical pathway affected by 5-Fluoroorotic acid monohydrate is the pyrimidine synthesis pathway . The conversion of 5-Fluoroorotic acid into a toxic metabolite disrupts this pathway, leading to the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability.

Result of Action

The result of the action of 5-Fluoroorotic acid monohydrate is the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring . This is due to the disruption of the pyrimidine synthesis pathway caused by the conversion of 5-Fluoroorotic acid into a toxic metabolite .

Action Environment

The action of 5-Fluoroorotic acid monohydrate can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at -20°C to maintain its stability. Furthermore, the selective toxicity of 5-Fluoroorotic acid is disrupted at pH levels greater than 4.5 .

Análisis Bioquímico

Biochemical Properties

5-Fluoroorotic acid monohydrate is involved in biochemical reactions where it interacts with various enzymes and proteins. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . The URA3 gene, which encodes the enzyme for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite, interacts with this compound .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring . It also inhibits the synthesis of mature cytoplasm ribosomal RNA in rat liver cells .

Molecular Mechanism

At the molecular level, 5-Fluoroorotic acid monohydrate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . This process involves enzyme inhibition or activation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Fluoroorotic acid monohydrate is synthetically prepared through a series of chemical reactions. The synthesis involves the fluorination of orotic acid, followed by crystallization to obtain the monohydrate form. The reaction conditions typically include controlled temperatures and the use of specific reagents to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of 5-fluoroorotic acid monohydrate involves large-scale chemical synthesis with stringent quality control measures. The process includes the use of high-purity starting materials and advanced purification techniques to achieve the desired product specifications .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluoroorotic acid monohydrate undergoes various chemical reactions, including:

Decarboxylation: The compound is decarboxylated by the enzyme orotidine-5’-phosphate decarboxylase to form 5-fluorouracil.

Substitution Reactions: The fluorine atom in the compound can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

Decarboxylation: This reaction typically occurs in the presence of the enzyme orotidine-5’-phosphate decarboxylase under physiological conditions.

Substitution Reactions: These reactions may require the use of nucleophiles and appropriate solvents to facilitate the substitution process.

Major Products Formed:

Comparación Con Compuestos Similares

Orotic Acid: The precursor to 5-fluoroorotic acid, involved in pyrimidine biosynthesis.

5-Fluorouracil: A major metabolite of 5-fluoroorotic acid, widely used as an anticancer agent.

Fluorouridine: Another fluorinated pyrimidine derivative with similar biological activities.

Uniqueness of 5-Fluoroorotic Acid Monohydrate:

Selective Genetic Marker: Unlike other fluorinated pyrimidines, 5-fluoroorotic acid monohydrate is specifically used as a genetic marker in yeast genetics.

Versatility in Research: Its applications span across various fields, including genetics, molecular biology, and biochemistry, making it a versatile tool in scientific research.

Actividad Biológica

5-Fluoroorotic acid monohydrate (5-FOA) is a fluorinated derivative of orotic acid, primarily known for its applications in molecular genetics and its biological activities. This compound plays a significant role in yeast genetics and exhibits various biological effects, including antimalarial and antitumor activities.

5-FOA is characterized by the following chemical properties:

- Molecular Formula : CHFNO·HO

- Molecular Weight : 192.1 g/mol

- Solubility : Highly soluble in DMSO; slightly soluble in water and ethanol.

The compound is converted into 5-fluorouridine monophosphate (5-FUMP) within cells, which can further metabolize into 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP). This metabolite acts as a potent inhibitor of thymidylate synthase (TS), leading to the cessation of DNA synthesis. This mechanism is particularly effective in organisms expressing the URA3 gene, which encodes orotidine-5'-phosphate decarboxylase, facilitating the conversion of 5-FOA into toxic metabolites .

1. Antimalarial Activity

Recent studies have highlighted the potent antimalarial effects of 5-FOA against both chloroquine-susceptible and resistant strains of Plasmodium falciparum. The primary target for 5-FOA in these parasites is thymidylate synthase, similar to its action in cancer cells. In murine models, the combination of 5-FOA with uracil has shown effectiveness in treating infections caused by Plasmodium yoelli .

2. Antitumor Activity

5-FOA has demonstrated significant antitumor properties. In various animal studies, it has been shown to inhibit tumor growth effectively. The compound's ability to disrupt DNA synthesis through TS inhibition makes it a candidate for further exploration in cancer therapies .

3. Genetic Selection Agent

In molecular genetics, 5-FOA serves as a selective agent for yeast strains lacking the URA3 gene. When these Ura+ strains are exposed to 5-FOA, they convert it into toxic derivatives, allowing researchers to efficiently select Ura- mutants. This application is crucial for genetic engineering techniques such as plasmid shuffling and two-hybrid screening .

Research Findings

The following table summarizes key research findings related to the biological activity of 5-Fluoroorotic Acid Monohydrate:

Case Study 1: Antimalarial Efficacy

In a study conducted on mice infected with Plasmodium yoelli, researchers administered a combination of 5-FOA and uracil. The results indicated a significant reduction in parasitemia compared to control groups, demonstrating the potential of 5-FOA as an adjunct therapy in malaria treatment .

Case Study 2: Tumor Growth Inhibition

Another study evaluated the effects of 5-FOA on transplanted tumors in rats. The treated group showed a marked decrease in tumor size compared to untreated controls, suggesting that 5-FOA could be an effective agent in cancer therapy .

Propiedades

IUPAC Name |

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRRYMGPWQCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-70-8 | |

| Record name | 5-Fluoroorotic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.